molecular formula C15H22Cl2N2O B6611167 1-(4-benzyl-3,3-dimethylpiperazin-1-yl)-2-chloroethan-1-one hydrochloride CAS No. 2763776-53-8

1-(4-benzyl-3,3-dimethylpiperazin-1-yl)-2-chloroethan-1-one hydrochloride

Cat. No.: B6611167
CAS No.: 2763776-53-8
M. Wt: 317.3 g/mol
InChI Key: MISXTXBAQDZNNR-UHFFFAOYSA-N
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Description

1-(4-Benzyl-3,3-dimethylpiperazin-1-yl)-2-chloroethan-1-one hydrochloride (abbreviated 1-BDP-2-CEH) is an organic compound belonging to the class of piperazines and is used as a reagent in chemical synthesis. It is a versatile reagent that can be used in a variety of organic syntheses, including the synthesis of heterocycles and polycyclic compounds. It is also used as a catalyst for the formation of polymers and for the preparation of polymeric materials.

Scientific Research Applications

1-BDP-2-CEH has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocycles and polycyclic compounds. It has also been used as a catalyst for the formation of polymers and for the preparation of polymeric materials. It has also been used in the synthesis of compounds of biological interest such as antibiotics, antiviral agents, and anti-cancer agents. Additionally, 1-BDP-2-CEH has been used as a reagent in the synthesis of enantiomerically pure compounds.

Mechanism of Action

1-BDP-2-CEH acts as an electrophilic reagent in organic synthesis. It can react with nucleophiles such as amines, alcohols, and carboxylic acids to form a variety of products. It can also react with alkenes and alkynes to form cyclic compounds. Additionally, 1-BDP-2-CEH can be used to catalyze the formation of polymers and other polymeric materials.
Biochemical and Physiological Effects
1-BDP-2-CEH has not been studied extensively for its biochemical and physiological effects. However, it has been shown to have no significant effect on cell viability or cell membrane integrity when tested in vitro. Additionally, it has been shown to have no significant effect on the activity of enzymes or receptors when tested in vitro.

Advantages and Limitations for Lab Experiments

1-BDP-2-CEH has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of organic syntheses. It is also relatively stable and can be stored in a closed container for up to two years. Additionally, it is relatively inexpensive and readily available. However, 1-BDP-2-CEH is toxic and should be handled with care.

Future Directions

1-BDP-2-CEH has potential applications in the synthesis of a variety of compounds of biological interest, including antibiotics, antiviral agents, and anti-cancer agents. Additionally, it could be used to synthesize enantiomerically pure compounds. Furthermore, it could be used to catalyze the formation of polymers and other polymeric materials. Additionally, further research could be conducted to explore its biochemical and physiological effects.

Synthesis Methods

1-BDP-2-CEH is synthesized by reacting the amine 1-(4-benzyl-3,3-dimethylpiperazin-1-yl)-2-chloroethan-1-one with hydrochloric acid. The reaction is carried out in a solvent such as THF or toluene at a temperature of 0-5°C. The reaction produces 1-BDP-2-CEH in a yield of up to 80%.

Properties

IUPAC Name

1-(4-benzyl-3,3-dimethylpiperazin-1-yl)-2-chloroethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O.ClH/c1-15(2)12-17(14(19)10-16)8-9-18(15)11-13-6-4-3-5-7-13;/h3-7H,8-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISXTXBAQDZNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1CC2=CC=CC=C2)C(=O)CCl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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